molecular formula C13H17ClFN3O B12236306 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

Cat. No.: B12236306
M. Wt: 285.74 g/mol
InChI Key: RJVRFOJLHDHKCK-UHFFFAOYSA-N
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Description

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride is a compound that features a phenol group and a pyrazole group. This compound is known for its potential biological activity, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide.

    Attachment of the phenol group: This can be done through a Mannich reaction, where the pyrazole derivative reacts with formaldehyde and phenol.

    Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoroethyl group can be substituted with other alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding, while the pyrazole group can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol
  • **3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrobromide

Uniqueness

The presence of the fluoroethyl group and the hydrochloride salt form distinguishes 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride from other similar compounds. These features can influence its chemical reactivity and biological activity, making it a unique compound for research and industrial applications.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c14-4-5-17-10-12(9-16-17)8-15-7-11-2-1-3-13(18)6-11;/h1-3,6,9-10,15,18H,4-5,7-8H2;1H

InChI Key

RJVRFOJLHDHKCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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